

Spectroscopic Profile of 2,4-Dimethyl-2,4-pentanediol: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethyl-2,4-pentanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dimethyl-2,4-pentanediol**, a key industrial chemical and building block in organic synthesis. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document also outlines the experimental protocols for acquiring such data, serving as a valuable resource for researchers in quality control, structural elucidation, and reaction monitoring.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2,4-Dimethyl-2,4-pentanediol** is summarized in the tables below, providing a clear and concise reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.23	Singlet	12H	4 x -CH ₃
~1.65	Singlet	2H	-CH ₂ -
~2.4 (variable)	Singlet	2H	2 x -OH

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Carbon Type	Assignment
~29.3	Quaternary	2 x C(CH ₃) ₂
~53.5	Secondary	-CH ₂ -
~70.9	Quaternary	2 x C(OH)

Infrared (IR) Spectroscopy[1]

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~3380	Strong, Broad	O-H Stretch	Alcohol
~2970	Strong	C-H Stretch	Alkane
~1470	Medium	C-H Bend	Alkane
~1370	Medium	C-H Bend	Alkane
~1150	Strong	C-O Stretch	Tertiary Alcohol

Mass Spectrometry (MS)[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
117	~20	$[M - CH_3]^+$
101	~10	$[M - CH_3 - H_2O]^+$
59	100	$[C_3H_7O]^+$ (base peak)
43	~60	$[C_3H_7]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2,4-Dimethyl-2,4-pentanediol** is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

1H NMR Spectroscopy Parameters:

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 averages.

- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

¹³C NMR Spectroscopy Parameters:

- Spectrometer: 75 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: A single drop of neat **2,4-Dimethyl-2,4-pentanediol** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Thin Film: Alternatively, a drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

FTIR Spectroscopy Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Accessory: ATR or transmission setup.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.

- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean ATR crystal or empty salt plates is recorded prior to the sample scan.

Mass Spectrometry

Sample Introduction and Ionization:

- A dilute solution of **2,4-Dimethyl-2,4-pentanediol** in a volatile solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.
- Electron Ionization (EI) at 70 eV is typically used to generate the mass spectrum.

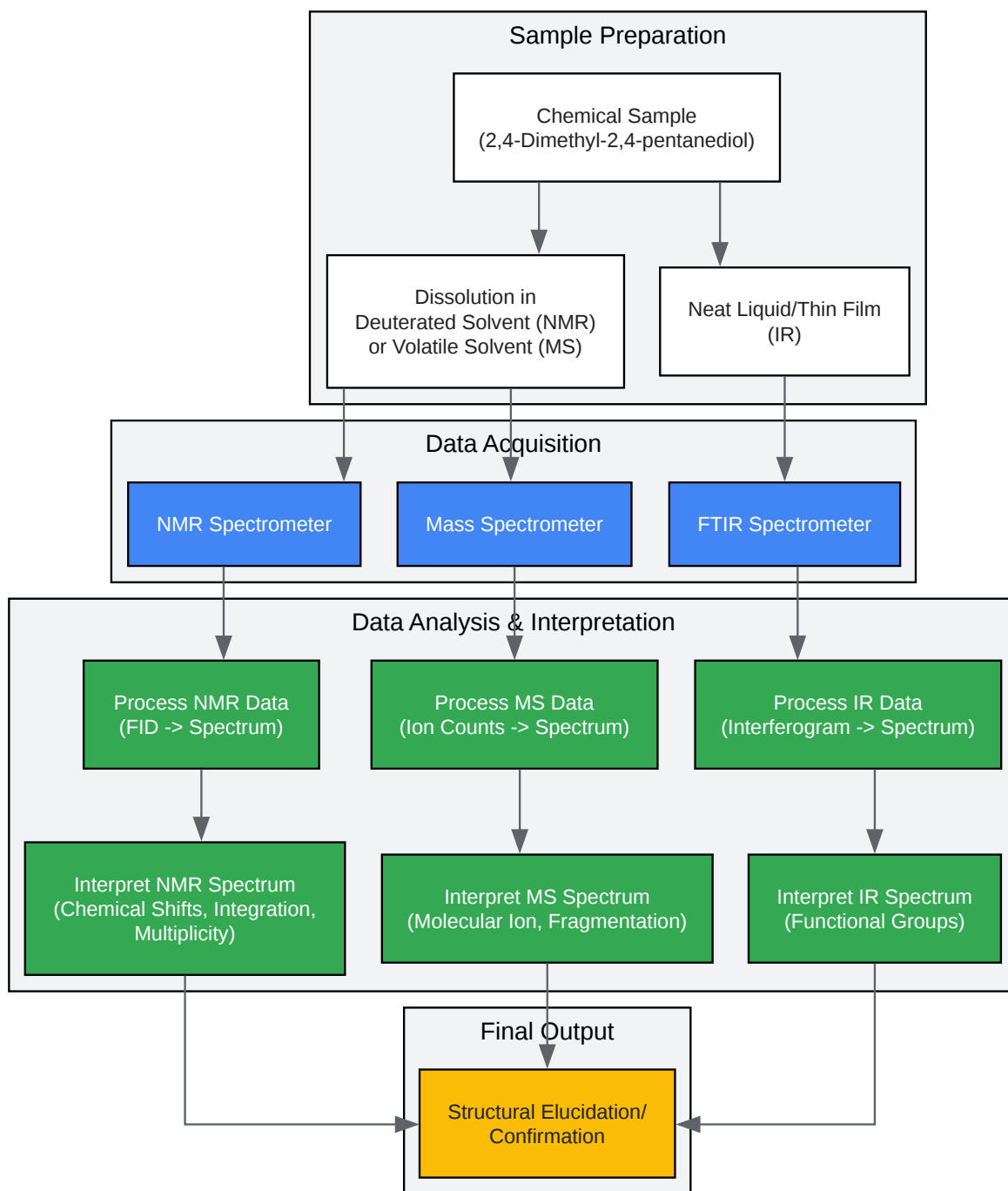
Mass Analysis Parameters:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
- Mass Range: m/z 40-200.
- Scan Speed: 1000-2000 amu/s.
- Ion Source Temperature: 200-250 °C.
- GC-MS (if applicable):
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50°C and ramping to 250°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4-Dimethyl-2,4-pentanediol**.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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References

- 1. 2,4-Pentanediol, 2,4-dimethyl- | C₇H₁₆O₂ | CID 141153 - PubChem [pubchem.ncbi.nlm.nih.gov]
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